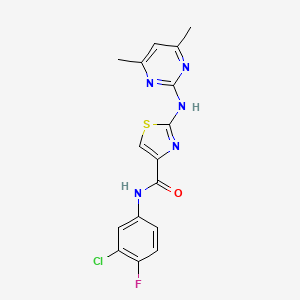
2-((4-fluorophenyl)thio)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-fluorophenyl)thio)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has shown to have unique biochemical and physiological effects.
Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Researchers synthesized pyrazole-acetamide derivatives and characterized their coordination complexes with Co(II) and Cu(II). The study highlighted the effect of hydrogen bonding on self-assembly processes and demonstrated significant antioxidant activities of the ligands and their complexes (Chkirate et al., 2019).
Anti-Cancer Activity
A study focused on fluoro-substituted benzo[b]pyran derivatives, which, after undergoing specific reactions, yielded compounds with anticancer activity against human cancer cell lines at low concentrations. This highlights a potential therapeutic application in cancer treatment (Hammam et al., 2005).
Anti-Inflammatory Activity
Another research synthesized N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives. Among these, certain derivatives showed significant anti-inflammatory activity, suggesting their potential for developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Antipsychotic Potential
A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and found to have an antipsychotic-like profile in behavioral animal tests, without interacting with dopamine receptors. This provides a unique approach to antipsychotic drug development, distinct from traditional therapies (Wise et al., 1987).
Anti-Microbial Activities
Research into novel thiazole derivatives incorporating a pyrazole moiety showed significant anti-bacterial and anti-fungal activities. This indicates their potential use in developing new antimicrobial agents (Saravanan et al., 2010).
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c18-13-1-3-14(4-2-13)25-12-17(24)21-8-10-23-9-5-15(22-23)16-11-19-6-7-20-16/h1-7,9,11H,8,10,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMBXJSHYCSXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-triethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2841388.png)
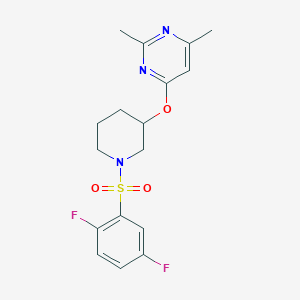

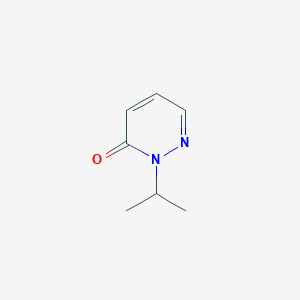
![N-(furan-2-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2841396.png)
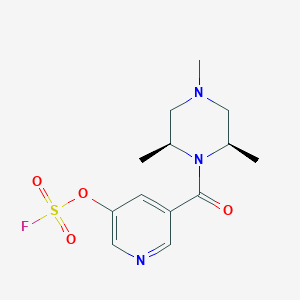
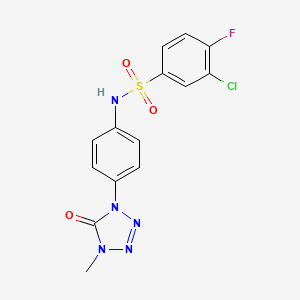
![2-Chloro-N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide](/img/structure/B2841401.png)
![1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2841402.png)
![2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2841403.png)
![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride](/img/structure/B2841404.png)
![N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2841407.png)

